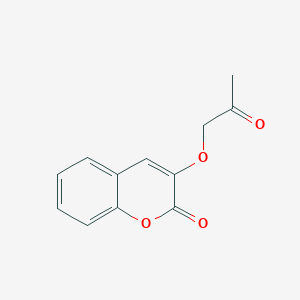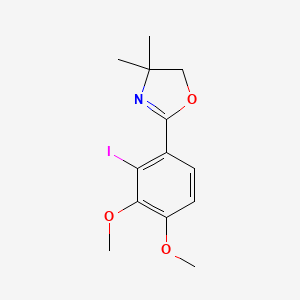![molecular formula C19H40SiSn B12558822 Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane CAS No. 156743-16-7](/img/structure/B12558822.png)
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is a chemical compound with the molecular formula C15H36SiSn. It is known for its unique structure, which includes both silicon and tin atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tin or silicon atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or stannane derivatives, while reduction may produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound is used in the study of biological systems, including the development of new drugs and biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: A compound with a similar silicon-containing structure.
Tributylstannyl chloride: A tin-containing compound used in similar reactions.
Trimethylsilyl chloride: Another silicon-containing compound with similar reactivity.
Uniqueness
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is unique due to its combination of silicon and tin atoms, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other scientific applications.
Propiedades
Número CAS |
156743-16-7 |
|---|---|
Fórmula molecular |
C19H40SiSn |
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
trimethyl(4-tributylstannylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3; |
Clave InChI |
YYAGYRCOMGYJEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
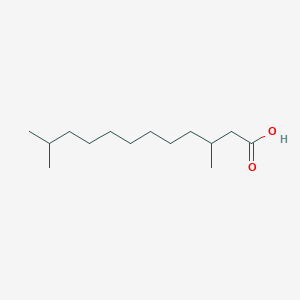
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
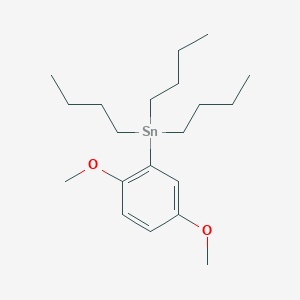
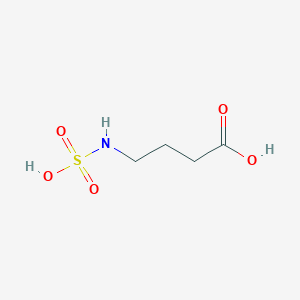
silane](/img/structure/B12558763.png)
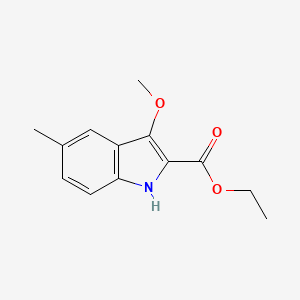

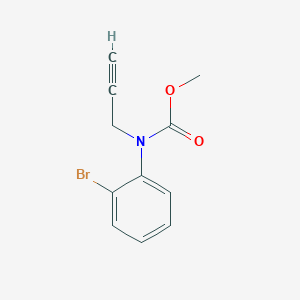
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
